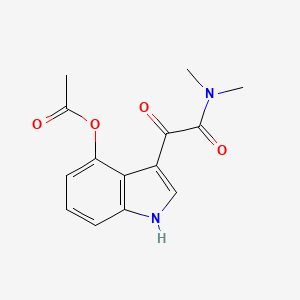

3-Dimethylaminooxalyl-4-acetylindole

Description

BenchChem offers high-quality 3-Dimethylaminooxalyl-4-acetylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Dimethylaminooxalyl-4-acetylindole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[2-(dimethylamino)-2-oxoacetyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-8(17)20-11-6-4-5-10-12(11)9(7-15-10)13(18)14(19)16(2)3/h4-7,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKSIYQHYMENLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=CN2)C(=O)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Dimethylaminooxalyl-4-acetylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 3-dimethylaminooxalyl-4-acetylindole, a key intermediate in the preparation of various biologically active compounds. The synthesis is a two-step process involving the Friedel-Crafts acylation of 4-acetylindole followed by amidation with dimethylamine. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of 3-dimethylaminooxalyl-4-acetylindole commences with the starting material, 4-acetylindole. The indole ring is highly reactive towards electrophilic substitution at the C3 position. The first step involves a Friedel-Crafts acylation reaction with oxalyl chloride, which introduces a glyoxalyl chloride group at the 3-position of the indole. The subsequent step is the amidation of the highly reactive acid chloride intermediate with dimethylamine to yield the final product. This synthetic route is analogous to the well-established synthesis of psilocin from 4-hydroxyindole.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-dimethylaminooxalyl-4-acetylindole, based on analogous syntheses and established chemical principles.

| Step | Reaction | Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Friedel-Crafts Acylation | 4-acetylindole, oxalyl chloride, diethyl ether | 0 | 1-2 hours | >90 (crude) |

| 2 | Amidation | 3-(2-chloro-2-oxoacetyl)-4-acetylindole, dimethylamine, THF, pyridine | 0 to room temp | 30 minutes | >80 |

Experimental Protocols

Step 1: Synthesis of 3-(2-chloro-2-oxoacetyl)-4-acetylindole (Intermediate)

Materials:

-

4-acetylindole

-

Oxalyl chloride

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-acetylindole (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add oxalyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. The addition of oxalyl chloride to the indole solution is exothermic and should be controlled to avoid temperature excursions.[5]

-

After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours.

-

The intermediate, 3-(2-chloro-2-oxoacetyl)-4-acetylindole, is highly reactive and susceptible to moisture.[5] Therefore, it is typically used in the next step without isolation.

Step 2: Synthesis of 3-Dimethylaminooxalyl-4-acetylindole (Final Product)

Materials:

-

Crude 3-(2-chloro-2-oxoacetyl)-4-acetylindole in diethyl ether

-

Dimethylamine (2M solution in THF)

-

Pyridine

Procedure:

-

To the crude reaction mixture from Step 1, add a solution of dimethylamine in THF (2-3 equivalents) dropwise at 0°C. The condensation reaction evolves HCl, which can form a solid salt; therefore, efficient stirring is crucial.[5]

-

Add pyridine (1-2 equivalents) to the reaction mixture to act as a base and neutralize the generated HCl.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Upon completion of the reaction, the mixture can be worked up by washing with water and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 3-dimethylaminooxalyl-4-acetylindole can be purified by recrystallization or column chromatography.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthesis pathway for 3-dimethylaminooxalyl-4-acetylindole.

References

- 1. Psilocin - Wikipedia [en.wikipedia.org]

- 2. WO2022016289A1 - Scalable synthetic route for psilocin and psilocybin - Google Patents [patents.google.com]

- 3. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. veranova.com [veranova.com]

An In-Depth Technical Guide to 3-Dimethylaminooxalyl-4-acetylindole: Physicochemical Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylaminooxalyl-4-acetylindole, systematically named 2-(4-acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide, is a key chemical intermediate, notably recognized for its role as a precursor in the synthesis of psilocin and its prodrug, psilocybin. These tryptamine alkaloids are the psychoactive components in numerous species of fungi and are subjects of intense research for their potential therapeutic applications in psychiatry. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for the synthesis, and the biological context of this important indole derivative.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 2-(4-acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | - |

| Common Name | 3-Dimethylaminooxalyl-4-acetylindole | - |

| CAS Number | 30000-66-9 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O₄ | [1] |

| Molecular Weight | 274.27 g/mol | [1] |

| Solubility | DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 10 mg/mL | - |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Experimental Protocols

The synthesis of 3-Dimethylaminooxalyl-4-acetylindole is a multi-step process that begins with the acetylation of 4-hydroxyindole, followed by a Friedel-Crafts acylation with oxalyl chloride and subsequent amidation with dimethylamine. The following protocol is a composite based on established synthetic routes for psilocin, where this compound is a key intermediate.

Step 1: Synthesis of 4-Acetoxyindole

Materials:

-

4-hydroxyindole

-

Pyridine

-

Acetic anhydride

-

Dichloromethane (DCM)

-

20% Aqueous citric acid solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Heptane

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-hydroxyindole (1 equivalent) in dichloromethane (6 volumes).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add pyridine (1.2 equivalents) to the cooled solution.

-

Add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature between 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Wash the reaction mixture sequentially with 20% aqueous citric acid solution (3 x 3 volumes) and saturated sodium bicarbonate solution (1 x 3 volumes).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a dichloromethane/heptane mixture to yield 4-acetoxyindole.

Step 2: Synthesis of 3-Dimethylaminooxalyl-4-acetylindole

Materials:

-

4-Acetoxyindole

-

Oxalyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dimethylamine (solution in THF or as gas)

-

Pyridine or other suitable base

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 4-acetoxyindole (1 equivalent) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of oxalyl chloride (1.1 equivalents) in the same anhydrous solvent. A precipitate may form.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

In a separate flask, prepare a solution of dimethylamine (2.2 equivalents) in the same anhydrous solvent.

-

Slowly add the dimethylamine solution to the reaction mixture at 0 °C. The reaction is typically rapid.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

The resulting mixture contains the desired product, 3-Dimethylaminooxalyl-4-acetylindole. Further purification can be achieved by filtration to remove any salts, followed by evaporation of the solvent. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be performed if a higher purity solid is required.

Mandatory Visualizations

Synthesis Workflow

The synthesis of 3-Dimethylaminooxalyl-4-acetylindole is a sequential process starting from 4-hydroxyindole. The following diagram illustrates the key steps involved.

Biological Context and Signaling Pathways

3-Dimethylaminooxalyl-4-acetylindole is primarily significant as a synthetic intermediate in the production of psilocin. Psilocin, and its phosphate ester prodrug psilocybin, are potent agonists of serotonin receptors, particularly the 5-HT₂A receptor. The interaction of psilocin with this receptor is believed to be the primary mechanism underlying its psychedelic effects.

As an intermediate, 3-Dimethylaminooxalyl-4-acetylindole itself is not known to have significant direct biological activity or to directly modulate specific signaling pathways. Its biological relevance is derived from its conversion to the pharmacologically active compound, psilocin. The reduction of the oxalyl and acetyl groups in 3-Dimethylaminooxalyl-4-acetylindole yields psilocin.

The signaling pathway of psilocin, the downstream product, is complex and involves the activation of 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs). This activation leads to a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers modulate the release of intracellular calcium and the activity of protein kinase C (PKC), ultimately leading to changes in neuronal excitability and gene expression that are thought to underlie the profound psychological effects of these compounds.

Logical Relationship to Active Compound

The following diagram illustrates the logical relationship between the precursor and the final active compound.

Conclusion

3-Dimethylaminooxalyl-4-acetylindole is a compound of significant interest to the chemical and pharmaceutical research communities due to its essential role in the synthesis of psilocin. This guide has provided a detailed overview of its known physicochemical properties and a practical protocol for its synthesis. While direct biological activity of this intermediate is not reported, its conversion to the potent serotonergic agonist psilocin places it at a critical juncture in the development of potential psychedelic-based therapeutics. Further research into the characterization of this compound and optimization of its synthesis will be valuable for advancing the study of psilocybin and related compounds.

References

Unveiling the Role of 3-Dimethylaminooxalyl-4-acetylindole: A Precursor in Synthesis

Extensive investigation into the scientific literature reveals that 3-Dimethylaminooxalyl-4-acetylindole is primarily recognized as a chemical intermediate in the synthesis of psilocin and psilocybin.[1] Currently, there is a notable absence of publicly available research detailing a specific pharmacological mechanism of action, defined biological targets, or its influence on signaling pathways as an independent bioactive molecule.

Our comprehensive search for experimental studies, including quantitative data on biological activity (such as IC50 values or binding affinities) and detailed experimental protocols, did not yield any results. The available information consistently points towards its utility as a precursor molecule, a foundational component for building more complex chemical structures.[1][2]

This technical guide, therefore, serves to summarize the current understanding of 3-Dimethylaminooxalyl-4-acetylindole, highlighting its established role in chemical synthesis rather than as a pharmacologically active agent with a defined mechanism of action.

Current Status: A Synthetic Intermediate

The primary documented application of 3-Dimethylaminooxalyl-4-acetylindole is as a precursor in the chemical synthesis of psilocin and psilocybin.[1] These compounds are well-known serotonergic psychedelics. The synthesis process, while not detailed in the context of a mechanism of action for the precursor itself, would involve a series of chemical reactions to modify the 3-Dimethylaminooxalyl-4-acetylindole molecule into the final target compounds.

The logical workflow for the utilization of this compound, based on the available information, is depicted below.

References

In-Depth Technical Guide to CAS Number 30000-66-9: A Key Precursor in Tryptamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 30000-66-9 identifies the chemical compound 1H-Indole-3-acetamide, 4-(acetyloxy)-N,N-dimethyl-a-oxo- . This molecule is of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and drug development, primarily for its role as a key intermediate in the synthesis of psychedelic tryptamines, most notably psilocin and its prodrug, psilocybin.[1][2][3] This guide provides a comprehensive overview of its known properties, structure, and synthetic applications. While claims of its potential anti-inflammatory and immune-modulating properties exist, these are not well-substantiated in current scientific literature, which predominantly focuses on its utility as a synthetic precursor.[2]

Chemical Structure and Identification

The structure of CAS 30000-66-9 features an indole core, substituted at the 3-position with an N,N-dimethyl oxamoyl group and at the 4-position with an acetoxy group.

Systematic Name: 1H-Indole-3-acetamide, 4-(acetyloxy)-N,N-dimethyl-a-oxo-[2]

Common Synonyms:

-

3-Dimethylaminooxalyl-4-acetylindole[3]

-

3-(2-(Dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate[4]

-

4-(Acetyloxy)-N,N-dimethyl-α-oxo-1H-indole-3-acetamide[1]

Molecular Formula: C₁₄H₁₄N₂O₄[2]

Molecular Weight: 274.27 g/mol [2]

Physicochemical Properties

A summary of the available physicochemical data for CAS 30000-66-9 is presented in the table below. It is noteworthy that specific data points such as melting and boiling points are not consistently reported in publicly available literature, suggesting they may not be well-characterized.

| Property | Value | Source(s) |

| Physical Form | Crystalline solid | [1] |

| Solubility | DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 10 mg/mL | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| InChI Key | SBKSIYQHYMENLB-UHFFFAOYSA-N | [1] |

Synthesis and Application

The primary documented application of CAS 30000-66-9 is as a direct precursor to 4-hydroxy-N,N-dimethyltryptamine (psilocin).[1][3] The synthetic pathway involves the reduction of the α-keto and amide functionalities of the side chain at the 3-position of the indole ring.

Synthetic Workflow: From Precursor to Psilocin

Experimental Considerations

-

Reducing Agent: The reduction of the amide and ketone functionalities is typically achieved using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used for such reductions to prevent quenching of the highly reactive reducing agent.

-

Reaction Conditions: The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reactants and intermediates. Temperature control is crucial, often involving an initial cooling phase followed by reflux.

-

Work-up and Purification: The reaction is typically quenched carefully with water or an aqueous acid solution. The product is then extracted into an organic solvent and purified, often through crystallization or chromatography.

Note: The synthesis of psilocin and its precursors should only be conducted by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations.

Biological Activity

While some commercial suppliers mention potential anti-inflammatory, immune-modulating, and anti-cancer properties for CAS 30000-66-9, there is a lack of peer-reviewed scientific studies to substantiate these claims for this specific molecule.[2] The biological activity of related indole compounds, such as indole-3-acetic acid, has been investigated for anti-inflammatory and antioxidant effects.[5] However, these findings cannot be directly extrapolated to 1H-Indole-3-acetamide, 4-(acetyloxy)-N,N-dimethyl-a-oxo-. The primary and well-documented biological relevance of this compound is as a synthetic intermediate to the psychoactive compound psilocin.

Safety and Handling

Safety data for CAS 30000-66-9 is limited. The following GHS hazard statements have been associated with this compound:

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, MS) for CAS 30000-66-9 are not widely available in public databases. Researchers synthesizing or using this compound would need to perform their own analytical characterization to confirm its identity and purity. A searchable GC-MS spectral database from Cayman Chemical may contain mass spectral data for this compound.[1]

Conclusion

CAS number 30000-66-9, or 1H-Indole-3-acetamide, 4-(acetyloxy)-N,N-dimethyl-a-oxo-, is a crucial chemical intermediate for the synthesis of psilocin. Its well-defined structure and reactivity make it a valuable starting material for researchers in the field of psychedelic drug development and medicinal chemistry. While its own biological activities are not well-established, its role as a precursor is of significant scientific interest. Further research is required to fully characterize its physicochemical properties, including spectroscopic data, and to investigate any potential standalone biological effects.

Disclaimer

This document is intended for informational purposes only and is directed at a professional scientific audience. The synthesis and use of controlled substances are subject to strict legal and regulatory frameworks. All activities involving such materials must be conducted in full compliance with local, national, and international laws.

References

- 1. caymanchem.com [caymanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 1H-Indole-3-acetamide, 4-(acetyloxy)-N,N-dimethyl-a-oxo- | 30000-66-9 [chemicalbook.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Dimethylaminooxalyl-4-acetylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Dimethylaminooxalyl-4-acetylindole, a key intermediate in the synthesis of psilocin and psilocybin. Due to the limited availability of published experimental data for this specific compound, this document outlines the standard methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. To illustrate the expected data presentation, spectroscopic information for the closely related compound, 3-acetylindole, is provided in a structured format. Furthermore, a detailed experimental workflow for the synthesis of 3-Dimethylaminooxalyl-4-acetylindole is presented, including a visual representation using the DOT language.

Introduction

3-Dimethylaminooxalyl-4-acetylindole (CAS No. 30000-66-9) is a crucial synthetic precursor in the pharmaceutical industry, particularly in the production of psychedelic compounds such as psilocin and psilocybin which are under investigation for various therapeutic applications. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the quality and consistency of the final active pharmaceutical ingredient. This guide details the standard spectroscopic techniques employed for the analysis of such indole derivatives.

Synthetic Workflow

The synthesis of 3-Dimethylaminooxalyl-4-acetylindole is a multi-step process that is critical to understand for context in its analysis. The general synthetic pathway is outlined below.

Caption: Synthetic pathway for 3-Dimethylaminooxalyl-4-acetylindole.

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Illustrative Data for 3-Acetylindole

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.40 | br s | - | 1H | NH |

| 8.35 | d | 7.9 | 1H | Ar-H |

| 7.80 | d | 2.9 | 1H | Ar-H |

| 7.40 - 7.30 | m | - | 2H | Ar-H |

| 2.50 | s | - | 3H | -COCH₃ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | C=O |

| 136.5 | Ar-C |

| 135.8 | Ar-C |

| 126.1 | Ar-C |

| 123.0 | Ar-CH |

| 122.2 | Ar-CH |

| 121.5 | Ar-CH |

| 116.7 | Ar-C |

| 111.5 | Ar-CH |

| 27.5 | -CH₃ |

Infrared (IR) Spectroscopy Data

Illustrative Data for 3-Acetylindole

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250 | s, br | N-H stretch |

| 1630 | s | C=O stretch (amide) |

| 1580 | m | C=C stretch (aromatic) |

| 1450 | m | C-H bend (aromatic) |

| 750 | s | C-H out-of-plane bend |

s = strong, m = medium, br = broad

Mass Spectrometry (MS) Data

Illustrative Data for 3-Acetylindole

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 159.07 | 100 | [M]⁺ |

| 144.05 | 80 | [M-CH₃]⁺ |

| 116.05 | 45 | [M-COCH₃]⁺ |

| 89.04 | 30 | [C₇H₅N]⁺ |

Experimental Protocols

The following are detailed, generalized experimental protocols for obtaining the spectroscopic data for indole derivatives.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure arm.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

-

Scan a mass range appropriate for the expected molecular weight of the compound.

-

-

Data Processing: The instrument software will process the data to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Conclusion

While the specific spectroscopic data for 3-Dimethylaminooxalyl-4-acetylindole remains to be published in accessible literature, this guide provides the necessary framework for its acquisition and interpretation. The detailed experimental protocols and illustrative data tables for a related compound serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, ensuring that best practices are followed for the characterization of this important intermediate. The provided synthetic workflow further contextualizes the analysis of this compound.

Unveiling a Psychedelic Precursor: The Discovery and Synthetic History of 3-Dimethylaminooxalyl-4-acetylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylaminooxalyl-4-acetylindole is a chemical compound of significant interest not for its direct biological effects, but as a crucial intermediate in the synthesis of psilocybin and its active metabolite, psilocin. These psychoactive compounds, originally isolated from mushrooms of the Psilocybe genus, are the subject of intense research for their potential therapeutic applications in treating a range of psychiatric disorders. The history of 3-Dimethylaminooxalyl-4-acetylindole is therefore intrinsically linked to the landmark achievements in the chemical synthesis of these psychedelic tryptamines. This technical guide provides an in-depth exploration of its discovery and the evolution of its synthesis, presenting key quantitative data, detailed experimental protocols, and visualizations of the chemical pathways.

Historical Context and Discovery

The journey to synthesizing psilocybin, and by extension the utilization of intermediates like 3-Dimethylaminooxalyl-4-acetylindole, began with the pioneering work of Dr. Albert Hofmann at Sandoz Laboratories. After successfully isolating and identifying psilocybin and psilocin from Psilocybe mexicana mushrooms in 1958, Hofmann and his team embarked on the challenge of their chemical synthesis.[1]

The foundational chemistry that enabled this synthesis was established earlier by Merrill E. Speeter and William C. Anthony in 1954. Their work, known as the Speeter-Anthony tryptamine synthesis, described a novel method for preparing tryptamines from indole precursors.[2][3][4] This reaction involves the treatment of an indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride, which is then reacted with a secondary amine, such as dimethylamine, to yield a glyoxylamide. This glyoxylamide intermediate is the direct structural class to which 3-Dimethylaminooxalyl-4-acetylindole belongs.

Hofmann's team adapted this approach for the specific synthesis of psilocybin, starting from a protected 4-hydroxyindole. Their seminal 1959 publication in Helvetica Chimica Acta detailed the first successful synthesis of psilocybin, a landmark achievement that confirmed its structure and opened the door for further research.[1][5] It is within this pioneering work that the synthesis and use of a 3-dimethylaminooxalyl-indole derivative is first described as a key step towards producing the tryptamine backbone of psilocin.

The Synthetic Pathway: From Indole to Psilocin

The synthesis of psilocin via the Speeter-Anthony method, as adapted by Hofmann and later refined by others, involves a multi-step process where 3-Dimethylaminooxalyl-4-acetylindole (or its protected precursor) is a central intermediate.

Key Synthetic Steps:

-

Protection of the 4-hydroxyl group: To prevent unwanted side reactions, the hydroxyl group of 4-hydroxyindole is typically protected, for example, as an acetate or benzyl ether.

-

Reaction with Oxalyl Chloride: The protected 4-substituted indole is then reacted with oxalyl chloride to form the highly reactive indol-3-ylglyoxylyl chloride.

-

Amidation with Dimethylamine: This intermediate is subsequently treated with dimethylamine to yield the stable N,N-dimethylglyoxylamide, which is 3-Dimethylaminooxalyl-4-acetylindole (in the case of an acetyl-protected starting material).

-

Reduction to Psilocin: The final step in forming the tryptamine side chain is the reduction of the glyoxylamide intermediate, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4), to yield psilocin (after deprotection of the 4-hydroxyl group).

Quantitative Data

The following table summarizes key quantitative data for the synthesis of psilocin and psilocybin from 4-hydroxyindole, as reported in notable publications. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents | Yield | Reference |

| Acetylation | 4-Hydroxyindole | 4-Acetoxyindole | Acetic anhydride, Pyridine | >95% | Shirota et al., 2003[6] |

| Glyoxylylation & Amidation | 4-Acetoxyindole | 3-Dimethylaminooxalyl-4-acetylindole | Oxalyl chloride, Dimethylamine, Pyridine | ~80% | Shirota et al., 2003[6] |

| Reduction | 3-Dimethylaminooxalyl-4-acetylindole | Psilocin | Lithium aluminum hydride (LiAlH4) | >85% | Shirota et al., 2003[6] |

| Phosphorylation | Psilocin | Psilocybin | Tetrabenzylpyrophosphate, n-BuLi | >72% | Shirota et al., 2003[6] |

| Improved Reduction (Kilogram Scale) | 3-Dimethylaminooxalyl-4-acetylindole | Psilocin | Lithium aluminum hydride (LiAlH4) | >70% | Kargbo et al., 2020 |

Experimental Protocols

The following are representative experimental protocols for the key synthetic steps involving 3-Dimethylaminooxalyl-4-acetylindole, based on published literature.

Synthesis of 4-Acetoxyindole (Adapted from Shirota et al., 2003)

To a solution of 4-hydroxyindole in anhydrous dichloromethane at 0 °C is added pyridine, followed by the dropwise addition of acetic anhydride. The reaction mixture is stirred and allowed to warm to room temperature. After completion, water is added, and the organic layer is separated, washed, dried, and concentrated under reduced pressure to yield 4-acetoxyindole.

Synthesis of 3-Dimethylaminooxalyl-4-acetylindole (Adapted from Shirota et al., 2003)

A solution of 4-acetoxyindole in anhydrous diethyl ether is cooled to 0 °C. A solution of oxalyl chloride in diethyl ether is added dropwise. The resulting mixture is stirred, and then n-hexane is added, followed by further cooling. A solution of dimethylamine in tetrahydrofuran and pyridine is then added. The resulting solid is filtered and used in the subsequent step.

Reduction to Psilocin (Adapted from Shirota et al., 2003)

A suspension of lithium aluminum hydride in anhydrous tetrahydrofuran is prepared. The crude 3-Dimethylaminooxalyl-4-acetylindole is added portion-wise. The reaction mixture is then heated to reflux. After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solids are filtered off, and the filtrate is concentrated to give psilocin.

Modern Developments and Scalability

While the fundamental chemistry established by Speeter, Anthony, and Hofmann remains relevant, significant efforts have been made to improve the synthesis of psilocybin for clinical and research purposes. Researchers at the Usona Institute, led by Robert Kargbo, have developed an optimized and scalable synthesis that addresses challenges associated with previous methods, such as inconsistent yields, purity, and the use of hazardous reagents on a large scale. These modern approaches often focus on improved process control, impurity removal, and avoiding tedious purification steps like chromatography, making the production of high-purity psilocybin for clinical trials more feasible.

Conclusion

3-Dimethylaminooxalyl-4-acetylindole holds a significant place in the history of psychedelic chemistry, not as an active compound itself, but as a pivotal intermediate that enabled the first chemical synthesis of psilocybin. Its discovery is interwoven with the development of the Speeter-Anthony tryptamine synthesis and its masterful application by Albert Hofmann. The evolution of its synthesis, from laboratory-scale preparations to optimized, kilogram-scale manufacturing, reflects the growing interest in the therapeutic potential of psilocybin. This in-depth guide provides a comprehensive overview for researchers and drug development professionals, highlighting the historical context, key chemical transformations, and practical considerations in the synthesis of this important precursor.

References

- 1. Direct Phosphorylation of Psilocin Enables Optimized cGMP Kilogram-Scale Manufacture of Psilocybin [ouci.dntb.gov.ua]

- 2. Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Concise Large-Scale Synthesis of Psilocin and Psilocybin, Principal Hallucinogenic Constituents of “Magic Mushroom” – ScienceOpen [scienceopen.com]

- 5. scispace.com [scispace.com]

- 6. Direct Phosphorylation of Psilocin Enables Optimized cGMP Kilogram-Scale Manufacture of Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on 3-Dimethylaminooxalyl-4-acetylindole: Properties and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylaminooxalyl-4-acetylindole is a chemical intermediate primarily recognized for its role in the synthesis of psilocybin and psilocin, compounds of significant interest in neuroscience and pharmacology.[1] As a precursor, its physicochemical properties, such as solubility and stability, are critical for optimizing synthetic routes and ensuring the purity of the final active pharmaceutical ingredient. However, specific quantitative data on these parameters are not widely published. This guide provides a compilation of the available information and general guidance for handling and storage.

Physicochemical Properties

A summary of the basic chemical and physical properties of 3-Dimethylaminooxalyl-4-acetylindole is presented in Table 1. These data are compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of 3-Dimethylaminooxalyl-4-acetylindole

| Property | Value | Source |

| CAS Number | 30000-66-9 | [2] |

| Molecular Formula | C₁₄H₁₄N₂O₄ | [2] |

| Molecular Weight | 274.27 g/mol | [2] |

| Synonyms | 2-(4-acetoxy-indol-3-yl)-N,N-dimethyl-2-oxo-acetamide | [2] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

Solubility

Quantitative solubility data for 3-Dimethylaminooxalyl-4-acetylindole in various solvents are not publicly available. General handling instructions from suppliers suggest that for compounds with limited solubility data, further information should be requested directly.[3] For research purposes, it is recommended to perform solubility tests in a range of common laboratory solvents to determine suitable conditions for specific applications.

Stability and Storage

Specific stability studies on 3-Dimethylaminooxalyl-4-acetylindole have not been found in the public domain. However, general storage guidelines for chemical compounds of this nature can be inferred from supplier recommendations. MedChemExpress provides general storage guidelines for their products, which can serve as a starting point for handling 3-Dimethylaminooxalyl-4-acetylindole.[3]

Table 2: General Storage Recommendations

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

It is crucial to avoid repeated freeze-thaw cycles of solutions.[3] Indole derivatives, particularly those with acetyl groups, may be susceptible to hydrolysis, and appropriate precautions should be taken to store the compound in a dry, inert atmosphere.

Role in Synthesis

3-Dimethylaminooxalyl-4-acetylindole is a key intermediate in certain synthetic pathways to psilocybin. The following diagram illustrates a logical workflow of its role in such a synthesis, starting from 4-acetoxyindole.

Caption: Synthetic pathway from 4-Acetoxyindole to Psilocybin.

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of 3-Dimethylaminooxalyl-4-acetylindole are not available in the searched literature. Researchers should develop and validate their own methods based on standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for stability studies and saturation shake-flask methods for solubility determination.

Signaling Pathways and Experimental Workflows

As a synthetic intermediate, 3-Dimethylaminooxalyl-4-acetylindole is not known to be involved in any biological signaling pathways. Consequently, no diagrams of such pathways can be provided. Similarly, specific experimental workflows for the analysis of its solubility and stability are not documented in the available resources. The logical workflow for its role in synthesis is presented in Section 5.

Conclusion

While 3-Dimethylaminooxalyl-4-acetylindole is a relevant compound in synthetic chemistry, particularly for the production of psychedelic tryptamines, there is a significant lack of publicly available data regarding its specific solubility and stability characteristics. The information provided in this guide is based on general knowledge of related compounds and supplier recommendations. For any application requiring precise knowledge of these parameters, it is imperative that researchers conduct their own experimental determinations.

References

Technical Guide: 3-Dimethylaminooxalyl-4-acetylindole as a Key Intermediate in Psilocybin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of psilocybin, focusing on the role of 3-Dimethylaminooxalyl-4-acetylindole as a crucial intermediate. The synthesis described is a scalable, five-step process that begins with the commercially available starting material, 4-acetoxyindole, and proceeds to high-purity crystalline psilocybin without the need for chromatographic purification.[1][2] This pathway is notable for its robustness and applicability in producing multi-gram quantities of the target compound.[2]

Overview of the Synthetic Pathway

The synthesis of psilocybin from 4-acetoxyindole can be conceptually divided into two main stages: the formation of the psilocin backbone and the subsequent phosphorylation to yield psilocybin. The intermediate, 3-Dimethylaminooxalyl-4-acetylindole (referred to as the ketoamide intermediate), is formed in the initial steps and is pivotal for constructing the characteristic dimethylaminoethyl side chain of psilocin.

The overall workflow is as follows:

-

Acylation of 4-acetoxyindole with oxalyl chloride.

-

Amidation with dimethylamine to form the ketoamide intermediate, 3-Dimethylaminooxalyl-4-acetylindole.

-

Reduction of the ketoamide and acetoxy groups using a powerful reducing agent like lithium aluminum hydride (LAH) to yield psilocin.

-

Phosphorylation of psilocin using a phosphorylating agent such as phosphorus oxychloride (POCl₃).

-

Purification via re-slurrying to isolate high-purity psilocybin.[2]

This approach is an improvement upon classic methods, such as those developed by Hofmann, by providing a practical and scalable route to psilocybin.[1][3]

Caption: Overall workflow for the synthesis of psilocybin.

Experimental Protocols and Key Reactions

The synthesis begins with the Friedel-Crafts acylation of 4-acetoxyindole at the 3-position of the indole ring. This is achieved by treating 4-acetoxyindole with oxalyl chloride.[2][4]

-

Protocol: 4-acetoxyindole is dissolved in a suitable anhydrous solvent. Oxalyl chloride is added slowly to the solution, as the reaction is exothermic. Careful temperature control is necessary to avoid excursions and potential side reactions. The reaction proceeds to yield the acylated intermediate.[2]

The acylated intermediate is then converted to the stable ketoamide, 3-Dimethylaminooxalyl-4-acetylindole, by reaction with dimethylamine.[2][3] This compound serves as a direct precursor to the psilocin side chain.

-

Protocol: The acylated product from the previous step is treated with a solution of dimethylamine. This reaction forms the ketoamide as a solid product, which can often be isolated through filtration.[2]

A critical step in the synthesis is the reduction of the ketoamide. This is accomplished using a strong reducing agent, typically lithium aluminum hydride (LAH). This reaction simultaneously reduces the two ketone functionalities of the glyoxamide moiety and the acetoxy group at the 4-position to a hydroxyl group, directly yielding psilocin (4-hydroxy-N,N-dimethyltryptamine).[2][3][4]

-

Protocol: The 3-Dimethylaminooxalyl-4-acetylindole is suspended in an anhydrous etheral solvent, such as THF. The suspension is then added to a solution of LAH. The reaction is typically carried out under an inert atmosphere. Upon completion, the reaction is carefully quenched, and the psilocin product is extracted.

Caption: Experimental workflow for the reduction of the ketoamide to psilocin.

The final chemical transformation is the phosphorylation of psilocin to psilocybin. This is a moisture-sensitive reaction.[2] Direct phosphorylation can be achieved with reagents like phosphorus oxychloride (POCl₃).[2] The resulting crude psilocybin is often highly soluble in the aqueous workup solutions, which can present challenges for isolation.[2]

-

Protocol: Psilocin is dissolved in a suitable solvent, and POCl₃ is added. The reaction must be kept under inert and anhydrous conditions. The reaction is stopped within a couple of hours to prevent the formation of impurities. The crude psilocybin is then purified by re-slurrying in methanol and then water. Cooling the slurries to 5–10 °C before filtration can improve the yield.[2]

Quantitative Data

The following table summarizes the reported yields for the synthesis of psilocybin.

| Step | Product | Reported Yield | Purity | Reference |

| Reduction and Phosphorylation | Crystalline Psilocybin | 38% | ≥ 99.9% (area) | [2] |

| Overall Synthesis (5 steps) | Crystalline Psilocybin | 23% | High | [1] |

It is important to note that while psilocybin is a prodrug that is rapidly dephosphorylated in the body to the active compound, psilocin, psilocin itself is less stable, particularly in solution.[3][5] The synthesis of O-acetylpsilocin (4-AcO-DMT), a more stable prodrug of psilocin, is an alternative that is often easier to crystallize and handle.[3][6]

Signaling Pathways and Mechanism of Action

While this guide focuses on the chemical synthesis, it is relevant for drug development professionals to note the biological target of the final product. Psilocybin is a prodrug for psilocin.[5] Psilocin is a structural analog of the neurotransmitter serotonin and acts as a non-selective serotonin receptor agonist.[4] Its psychedelic effects are primarily mediated through the activation of the serotonin 5-HT₂A receptor.[5]

Caption: Simplified biological pathway of psilocybin's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. veranova.com [veranova.com]

- 3. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psilocin - Wikipedia [en.wikipedia.org]

- 5. Psilocybin - Wikipedia [en.wikipedia.org]

- 6. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

In-depth Technical Guide on 3-Dimethylaminooxalyl-4-acetylindole: A Theoretical Perspective

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature dedicated to comprehensive theoretical and experimental studies on 3-Dimethylaminooxalyl-4-acetylindole is exceedingly scarce. This document synthesizes the available information, primarily identifying it as a chemical intermediate, and extrapolates theoretical considerations based on the known reactivity and properties of its constituent functional groups (indole, acetyl, and dimethylaminooxalyl). The experimental protocols and detailed quantitative data requested are not available in published literature.

Introduction

3-Dimethylaminooxalyl-4-acetylindole is a substituted indole derivative. The indole scaffold is a core component of numerous biologically active natural products and synthetic compounds.[1][2] Specifically, 3-substituted indoles are recognized for their significant biological activities.[1] This particular compound is noted as a precursor in the synthesis of psilocin and psilocybin, indicating its role as a key intermediate in the preparation of tryptamine alkaloids.[3]

The presence of an acetyl group at the 4-position and a dimethylaminooxalyl group at the 3-position suggests a molecule designed for further chemical modification. The electron-withdrawing nature of these substituents significantly influences the electronic properties of the indole ring, which is crucial for its reactivity.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O₄ | [3] |

| Molecular Weight | 274.27 g/mol | [3] |

| CAS Number | 30000-66-9 | [4] |

| Purity (typical) | ≥97.0% | [4] |

Theoretical Synthesis Pathway

The synthesis of 3-Dimethylaminooxalyl-4-acetylindole would likely involve the functionalization of a 4-acetylindole precursor. A plausible synthetic route is outlined below. This is a theoretical pathway, as specific literature detailing its synthesis is not available.

Caption: Theoretical synthesis of 3-Dimethylaminooxalyl-4-acetylindole.

Hypothetical Experimental Protocol: Synthesis

Based on the theoretical pathway, a generalized experimental protocol can be proposed.

Objective: To synthesize 3-Dimethylaminooxalyl-4-acetylindole from 4-acetylindole.

Materials:

-

4-Acetylindole

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst

-

Dimethylamine (solution in THF or as a gas)

-

Triethylamine or other non-nucleophilic base

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Friedel-Crafts Acylation:

-

Dissolve 4-acetylindole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add oxalyl chloride to the stirred solution.

-

Portion-wise, add the Lewis acid catalyst (e.g., AlCl₃) while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(chlorooxalyl)-4-acetylindole.

-

-

Amidation:

-

Dissolve the crude 3-(chlorooxalyl)-4-acetylindole in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add triethylamine, followed by the slow addition of dimethylamine solution.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, with an appropriate eluent system such as ethyl acetate/hexane) to obtain pure 3-Dimethylaminooxalyl-4-acetylindole.

-

Spectroscopic and Structural Characterization (Theoretical)

While no specific published spectra for this molecule are available, theoretical predictions can be made for its characterization.

| Technique | Expected Key Features |

| ¹H NMR | - Signals for the indole ring protons (aromatic region).- A singlet for the acetyl methyl protons.- Two singlets for the N,N-dimethyl protons (may be broadened due to restricted rotation around the amide C-N bond).- A signal for the indole NH proton. |

| ¹³C NMR | - Resonances for the indole ring carbons.- Carbonyl carbon signals for the acetyl and both oxalyl groups.- Signals for the acetyl and dimethylamino methyl carbons. |

| FT-IR | - N-H stretching vibration for the indole amine.- Multiple strong C=O stretching bands for the acetyl and diamide carbonyl groups.- C-N stretching vibrations. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (274.27).- Fragmentation patterns characteristic of the loss of acetyl and dimethylaminooxalyl moieties. |

Potential Biological Significance and Signaling Pathways

Given its role as a precursor to psilocin and psilocybin, 3-Dimethylaminooxalyl-4-acetylindole itself is not expected to be the primary psychoactive agent. Psilocybin and its active metabolite psilocin are classic serotonergic psychedelics, acting as agonists at serotonin receptors, particularly the 5-HT₂A receptor. The logical relationship from the precursor to the final active compounds and their mechanism of action is depicted below.

Caption: From precursor to mechanism of action.

Conclusion and Future Directions

3-Dimethylaminooxalyl-4-acetylindole is a synthetically important intermediate.[3] Due to its status as a precursor, it has not been the subject of extensive theoretical or biological investigation itself. Future research could focus on:

-

Detailed Synthesis and Characterization: Publishing a detailed, peer-reviewed synthesis and full spectroscopic characterization (NMR, IR, MS, and X-ray crystallography).

-

Computational Studies: Performing density functional theory (DFT) calculations to determine its electronic structure, reactivity indices, and theoretical spectroscopic properties.

-

Biological Screening: Although likely inactive at serotonin receptors compared to its downstream products, a full receptor binding profile could confirm its pharmacological inertness and rule out any off-target effects.

This whitepaper provides a theoretical framework for understanding 3-Dimethylaminooxalyl-4-acetylindole based on its chemical structure and its role as a known synthetic precursor. The lack of direct experimental and theoretical studies in the public domain highlights a gap in the scientific literature for this specific compound.

References

Health and safety information for 3-Dimethylaminooxalyl-4-acetylindole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific personnel and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety protocols and under the supervision of trained professionals.

Compound Identification

Chemical Name: 3-Dimethylaminooxalyl-4-acetylindole[1][2]

Synonyms: 1H-Indole-3-acetamide, 4-(acetyloxy)-N,N-dimethyl-α-oxo-[3][4]

Molecular Formula: C₁₄H₁₄N₂O₄[3][4]

Molecular Weight: 274.27 g/mol [3][4]

Primary Use: Identified as a precursor in the synthesis of Psilocin and Psilocybin.[1] It is intended for research use only.[1]

Physicochemical Properties

| Property | Value | Source |

| Purity | 97.0% - 98% | [2][5] |

| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml | [3] |

Health and Safety Information

A specific Safety Data Sheet (SDS) for 3-Dimethylaminooxalyl-4-acetylindole (CAS 30000-66-9) is not publicly available in the conducted research. The information below is based on general safety principles for handling indole derivatives and related chemical reagents. It is imperative to handle this compound with caution in a controlled laboratory setting.

Hazard Identification and Precautionary Measures

While specific GHS classifications are not available for this compound, related indole compounds and reagents used in its synthesis carry warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[6]

General Precautions:

-

Handling: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product. Avoid dust formation and inhalation.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

First Aid Measures

-

If Swallowed: Rinse mouth. Get medical help if you feel unwell.[6]

-

In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, provide oxygen.

Experimental Protocols

3-Dimethylaminooxalyl-4-acetylindole is a key intermediate in the synthesis of psilocybin. The following is a generalized protocol derived from literature describing this process.

Synthesis of 3-Dimethylaminooxalyl-4-acetylindole

This procedure outlines the acylation of 4-hydroxyindole and subsequent reaction to form the target compound.

Materials:

-

4-hydroxyindole

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Oxalyl chloride

-

Tetrahydrofuran (THF)

-

Dimethylamine solution in THF

Procedure:

-

Protection of the Hydroxyl Group: The hydroxyl group of 4-hydroxyindole is first protected, typically by acylation. This is a necessary step to prevent reaction with oxalyl chloride in the subsequent step.[8]

-

Acylation Reaction: In a typical procedure, 4-hydroxyindole is dissolved in a suitable solvent like dichloromethane (DCM). Acetic anhydride and a base, such as pyridine, are added to the solution at room temperature.[8] The reaction mixture is stirred until the starting material is consumed, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Workup and Isolation: Following the completion of the reaction, a standard workup procedure is performed. This may involve washing the organic layer with aqueous solutions to remove excess reagents and byproducts, followed by drying the organic layer and evaporating the solvent to yield the acetylated indole intermediate.

-

Formation of the Oxalyl Chloride Adduct: The protected indole is then dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).[8] Oxalyl chloride is added, leading to the formation of an intermediate.

-

Addition of Dimethylamine: A solution of dimethylamine in THF is then added to the reaction mixture.[8] This step is crucial for the formation of the final product, 3-Dimethylaminooxalyl-4-acetylindole. The reaction is typically carried out at a controlled temperature.

-

Final Workup and Purification: After the reaction is complete, another workup is performed to isolate the product. Purification of the final compound may be achieved through techniques such as recrystallization or column chromatography to achieve the desired purity.

Use in Psilocybin Synthesis

3-Dimethylaminooxalyl-4-acetylindole is then used as a precursor for psilocin, which is subsequently phosphorylated to yield psilocybin.

Materials:

-

3-Dimethylaminooxalyl-4-acetylindole

-

Reducing agent (e.g., Lithium aluminum hydride - LiAlH₄)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Reduction of the Oxalyl Group: The 3-Dimethylaminooxalyl-4-acetylindole is dissolved in an anhydrous solvent like THF under an inert atmosphere. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added to the solution.[8] This step reduces the oxalyl group to an ethylamine side chain.

-

Quenching and Workup: The reaction is carefully quenched, followed by a workup procedure to isolate the resulting psilocin.

-

Phosphorylation: The isolated psilocin is then phosphorylated to produce psilocybin. This step often involves the use of a phosphorylating agent and can be challenging due to the lability of the reagents and intermediates.[8]

Visualizations

Synthetic Pathway Overview

Caption: Synthetic pathway from 4-Hydroxyindole to Psilocybin.

Experimental Workflow for Synthesis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-dimethylaminooxalyl-4-acetylindole | CAS#:30000-66-9 | Chemsrc [chemsrc.com]

- 3. 1H-Indole-3-acetamide, 4-(acetyloxy)-N,N-dimethyl-a-oxo- CAS#: 30000-66-9 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. echemi.com [echemi.com]

- 7. carlroth.com [carlroth.com]

- 8. uu.diva-portal.org [uu.diva-portal.org]

Methodological & Application

Application Notes and Protocols for Psychedelic Drug Research: The Role of 3-Dimethylaminooxalyl-4-acetylindole in the Synthesis of Psilocin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and pharmacological evaluation of psilocin, a classic psychedelic compound. The protocols highlight the use of 3-Dimethylaminooxalyl-4-acetylindole as a key intermediate in a common synthetic route, starting from 4-acetoxyindole. This document is intended to guide researchers in the chemical synthesis and subsequent in vitro and in vivo characterization of psilocin for psychedelic drug research.

Introduction

Psilocybin and its active metabolite, psilocin, are serotonergic psychedelics that hold significant promise in the treatment of various mental health disorders, including depression, anxiety, and addiction.[1] Research into these compounds requires reliable methods for their synthesis and pharmacological characterization. One established synthetic pathway to psilocin involves the use of 3-Dimethylaminooxalyl-4-acetylindole as a crucial, albeit often transient, intermediate. This document outlines the multi-step synthesis from commercially available 4-acetoxyindole and provides protocols for evaluating the biological activity of the resulting psilocin.

Chemical Synthesis of Psilocin

The synthesis of psilocin from 4-acetoxyindole is a multi-step process that proceeds through the formation of a glyoxalylamide intermediate, 3-Dimethylaminooxalyl-4-acetylindole.[1][2]

Synthesis Workflow

The overall synthetic workflow is depicted below. It involves the acylation of 4-acetoxyindole, followed by amidation to form the key intermediate, and subsequent reduction to yield psilocin.

Experimental Protocol: Synthesis of Psilocin

Materials:

-

4-Acetoxyindole

-

Oxalyl chloride

-

Anhydrous diethyl ether

-

n-Hexane

-

Anhydrous tetrahydrofuran (THF)

-

Dimethylamine (2M solution in THF)

-

Pyridine

-

Lithium aluminum hydride (LAH)

-

Anhydrous THF

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Formation of the Indole-3-glyoxylyl Chloride Derivative: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-acetoxyindole in anhydrous diethyl ether. Cool the solution in an ice bath. Slowly add oxalyl chloride to the stirred solution. After the addition is complete, continue stirring for 15 minutes. Add n-hexane to precipitate the product. The resulting yellow crystalline solid is the indole-3-glyoxylyl chloride derivative.[1]

-

Formation of 3-Dimethylaminooxalyl-4-acetylindole: Filter the yellow crystals and dissolve them in anhydrous THF. Cool the solution in an ice bath. To this solution, add a 2M solution of dimethylamine in THF, followed by pyridine, over a period of 15 minutes.[1] The reaction mixture contains the intermediate, 3-Dimethylaminooxalyl-4-acetylindole.

-

Reduction to Psilocin: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous THF. Cool the LAH suspension in an ice bath. Slowly add the solution containing 3-Dimethylaminooxalyl-4-acetylindole to the LAH suspension. After the addition, allow the reaction to warm to room temperature and then reflux as necessary to ensure complete reduction of both the ketone functionalities and the acetoxy group.[1]

-

Work-up and Purification: Carefully quench the reaction with water and a sodium hydroxide solution. Filter the resulting mixture and extract the filtrate with an appropriate organic solvent. Dry the organic extracts, concentrate under reduced pressure, and purify the crude product by chromatography to obtain pure psilocin.

Pharmacological Evaluation of Psilocin

The psychedelic effects of psilocin are primarily mediated by its agonist activity at serotonin receptors, particularly the 5-HT2A receptor.[3][4]

Receptor Binding Affinity

The affinity of psilocin for various serotonin receptors is a key determinant of its pharmacological profile. This is typically assessed through radioligand binding assays.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT2A | 6 | [5] |

| 5-HT2C | 14 | [5] |

| 5-HT1A | 100 | [5] |

Signaling Pathway of Psilocin at the 5-HT2A Receptor

Upon binding to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), psilocin initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 protein, leading to downstream effects that are believed to contribute to its psychedelic properties.

In Vitro and In Vivo Experimental Protocols

A variety of in vitro and in vivo assays are available to characterize the pharmacological effects of newly synthesized psilocin.

In Vitro Assays

Objective: To determine the functional activity of psilocin at specific serotonin receptor subtypes.

Recommended Assays:

-

Calcium Mobilization Assay: To assess Gq-coupled receptor activation by measuring changes in intracellular calcium levels in cells expressing the target receptor.

-

Radioligand Binding Assay: To determine the binding affinity (Ki) of psilocin for various receptors using a radiolabeled ligand.

-

Neurite Outgrowth Assays: To evaluate the potential of psilocin to promote neuronal plasticity.[6]

General Protocol for Calcium Mobilization Assay:

-

Culture cells stably expressing the human 5-HT2A receptor.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of psilocin to the cells.

-

Measure the fluorescence intensity over time using a plate reader to determine the concentration-dependent increase in intracellular calcium.

-

Analyze the data to calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect).

In Vivo Assays

Objective: To assess the psychedelic-like behavioral effects of psilocin in animal models.

Recommended Assay:

-

Head-Twitch Response (HTR) in Mice: This is a widely used and reliable behavioral proxy for 5-HT2A receptor activation and psychedelic effects in humans.[7][8]

General Protocol for Head-Twitch Response (HTR) Assay:

-

Acclimate male C57BL/6J mice to the testing environment.

-

Administer psilocybin (which is metabolized to psilocin in vivo) or psilocin directly via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses (e.g., 1 mg/kg for psilocybin).[9]

-

Place the mouse in an observation chamber.

-

Record the number of head twitches for a defined period (e.g., the first 15 minutes post-injection).[10]

-

A head twitch is characterized by a rapid, side-to-side rotational movement of the head.

-

Analyze the dose-response relationship for the induction of HTR.

| In Vivo Assay | Animal Model | Typical Dose of Psilocybin | Measured Endpoint | Reference |

| Head-Twitch Response (HTR) | C57BL/6J Mice | 1 mg/kg | Number of head twitches | [9][10] |

Conclusion

The synthetic route to psilocin via the 3-Dimethylaminooxalyl-4-acetylindole intermediate provides a reliable method for obtaining this valuable research compound. The subsequent pharmacological evaluation, utilizing a combination of in vitro receptor binding and functional assays, along with in vivo behavioral models like the head-twitch response, allows for a comprehensive characterization of its psychedelic properties. These protocols serve as a foundational guide for researchers in the field of psychedelic drug discovery and development.

References

- 1. veranova.com [veranova.com]

- 2. researchgate.net [researchgate.net]

- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Head-twitch response - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pnas.org [pnas.org]

Application Notes and Protocols for the Use of 2-(4-Acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-(4-acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide, a key intermediate in the preparation of psilocin and its derivatives. This document outlines detailed experimental protocols, quantitative data from cited literature, and relevant biological pathway information to support research and development in medicinal chemistry and organic synthesis.

Introduction

2-(4-Acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide serves as a crucial precursor in the widely adopted synthetic route to psilocin (4-hydroxy-N,N-dimethyltryptamine), a psychoactive compound with significant therapeutic interest. The synthesis involves a two-step sequence starting from 4-acetoxyindole: acylation at the 3-position with oxalyl chloride followed by amidation with dimethylamine to yield the title intermediate, which is then reduced to the target tryptamine. This intermediate provides a stable and accessible entry point for the synthesis of psilocin and its analogues for pharmacological studies.

Synthetic Applications

The primary application of 2-(4-acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide is its role as a direct precursor to psilocin via reduction. The oxoacetamide moiety is readily reduced by hydride reagents, most commonly lithium aluminum hydride (LiAlH₄), to afford the corresponding tryptamine. This synthetic strategy is advantageous as it avoids the use of more hazardous or less readily available reagents.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide

This protocol describes the synthesis of the title intermediate from 4-acetoxyindole.

Materials:

-

4-Acetoxyindole

-

Oxalyl chloride

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

n-Hexane

-

Dimethylamine (2 M solution in THF)

-

Pyridine

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of 4-acetoxyindole (100 mmol) in anhydrous diethyl ether (100 mL) in an ice bath, add oxalyl chloride (146 mmol) with stirring.[1]

-

After stirring for 15 minutes, add n-hexane (200 mL). The reaction flask is then placed in a freezer and stored overnight to facilitate the precipitation of the intermediate chloro-oxoacetylindole.[1]

-

The resulting yellow crystalline solid is separated by filtration and then dissolved in anhydrous tetrahydrofuran (100 mL).[1]

-

To this solution, while stirring in an ice bath, add a 2 M solution of dimethylamine in THF (120 mmol) and pyridine (123 mmol) over a period of 15 minutes.[1]

-

If the mixture solidifies, add additional anhydrous diethyl ether. The reaction mixture is then stirred for 15 minutes at room temperature.[1]

-

The product, 2-(4-acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide, can be used in the subsequent reduction step without further purification.

Protocol 2: Reduction of 2-(4-Acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide to Psilocin

This protocol details the reduction of the intermediate to psilocin using lithium aluminum hydride.

Materials:

-

2-(4-Acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Methanol

-

Celite or a suitable filtration aid

Procedure:

-

Prepare a suspension of lithium aluminum hydride (80 mmol) in anhydrous tetrahydrofuran (250 mL).[1]

-

To this suspension, add a solution of crude 2-(4-acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (from Protocol 1) in anhydrous THF over 2 hours.[1]

-

After the addition is complete, reflux the reaction mixture for 2 hours.[1]

-

Cool the reaction mixture and cautiously add anhydrous sodium sulfate powder (approximately 10 g), followed by the dropwise addition of a saturated aqueous solution of sodium sulfate (approximately 12 mL) to quench the excess LiAlH₄.[1]

-

After stirring at room temperature for 1 hour, add more anhydrous sodium sulfate (approximately 10 g).[1]

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite laminated with aminopropyl silica gel. Wash the pad with ethyl acetate.[1]

-

Concentrate the organic solution under reduced pressure. The resulting crystals can be washed with methanol to afford psilocin as a white crystalline solid.[1]

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

| Step | Starting Material | Product | Reagents and Conditions | Yield | Reference |

| Synthesis of 2-(4-acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | 4-Acetoxyindole | 2-(4-Acetoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | i) Oxalyl chloride, diethyl ether, 0°C; ii) Dimethylamine, THF | >80% | [2] |

| Reduction to Psilocin | Intermediate from Step 1 | Psilocin | LiAlH₄, THF, reflux | 87.5% | [1] |

| Overall synthesis of Psilocin from 4-hydroxyindole (including acetylation) | 4-Hydroxyindole | Psilocin | Multi-step synthesis | 24% | [3] |

| Improved overall synthesis of Psilocybin from 4-acetoxyindole | 4-Acetoxyindole | Psilocybin | Five-step synthesis | 23% |

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from 4-hydroxyindole to psilocin.

Signaling Pathway of Psilocin

Psilocin, the active metabolite of psilocybin, primarily exerts its effects through agonism at serotonin 2A (5-HT₂A) receptors. This interaction triggers a cascade of intracellular signaling events.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Dimethylaminooxalyl-4-acetylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-Dimethylaminooxalyl-4-acetylindole, a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. The protocol outlines a robust two-step synthetic pathway, commencing with the preparation of 4-acetylindole from a readily available starting material, followed by the introduction of the dimethylaminooxalyl moiety at the C3 position of the indole ring. Detailed experimental procedures, quantitative data, and safety precautions are provided to ensure successful and scalable synthesis.

Introduction